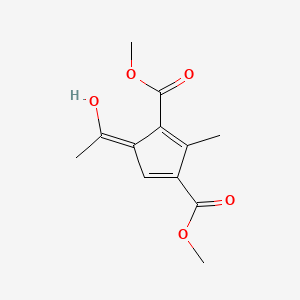
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with hydroxyethylidene and methyl groups, as well as two ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of pyridine. The reaction is carried out in methylene chloride at low temperatures, followed by quenching with methanol . The resulting product is purified through a series of extractions and drying steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Etidronic acid: A bisphosphonate used in medicine and industry, known for its ability to inhibit bone resorption.
Clodronic acid: Another bisphosphonate with similar applications in treating bone diseases.
Uniqueness
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is unique due to its specific structural features, including the cyclopentadiene ring and the combination of hydroxyethylidene and ester groups
Properties
CAS No. |
14374-51-7 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.239 |
IUPAC Name |
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-8(11(14)16-3)5-9(7(2)13)10(6)12(15)17-4/h5,13H,1-4H3/b9-7- |
InChI Key |
HVMUJCTYXSVCAW-CLFYSBASSA-N |
SMILES |
CC1=C(C(=C(C)O)C=C1C(=O)OC)C(=O)OC |
Synonyms |
5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















